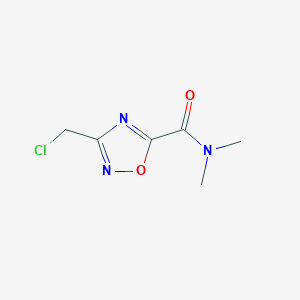

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Description

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 3 and a dimethylcarboxamide group at position 4.

Properties

IUPAC Name |

3-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJWLFRSGWXJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672459 | |

| Record name | 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-35-7 | |

| Record name | 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is part of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound by analyzing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a chloromethyl group and a dimethylamino substituent on the oxadiazole ring. The oxadiazole core is known for its ability to interact with various biological targets due to its unique electronic properties.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiparasitic

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that certain oxadiazoles exhibit IC50 values in the micromolar range against multiple cancer types, including breast and colon cancers .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound 1 | Colon Adenocarcinoma | 92.4 |

| Compound 2 | Breast Cancer | 64.0 |

| Compound 3 | Non-Small Cell Lung Cancer | 62.0 |

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. A notable study reported that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

Antiparasitic Activity

The antiparasitic potential of oxadiazoles has been highlighted in studies focusing on malaria. For example, derivatives similar to the compound have shown activity against Plasmodium falciparum with IC50 values indicating effectiveness against drug-sensitive and multi-drug resistant strains .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit specific enzymes such as carbonic anhydrases and histone deacetylases.

- Interaction with Receptors : The chloromethyl group may facilitate binding to various biological receptors, modulating their activity.

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- Study on Anticancer Activity : A compound structurally related to this compound was tested against a panel of cancer cell lines. Results indicated a significant reduction in cell viability across multiple types, suggesting a potential for development as an anticancer agent .

- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of various oxadiazole derivatives against clinical isolates. The results demonstrated effective inhibition of bacterial growth, supporting their use as potential therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of novel pharmaceuticals. Research indicates that derivatives of oxadiazoles exhibit significant bioactivities, including antimicrobial and anticancer properties.

- Anticancer Activity : Studies have shown that 1,2,4-oxadiazole derivatives can enhance anticancer activity when incorporated into specific molecular frameworks. For instance, the introduction of oxadiazole into ribose-derivative structures has led to compounds with improved antiproliferative potency against various cancer cell lines such as A549 and MCF-7 .

Organic Synthesis

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide can act as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating more complex molecules. This property is particularly valuable in the synthesis of diverse chemical libraries for drug discovery.

Materials Science

The compound is also explored in materials science for the development of novel materials with unique electronic or optical properties. The oxadiazole ring's ability to stabilize charge carriers makes it suitable for applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various oxadiazole derivatives, researchers synthesized compounds based on the oxadiazole framework and tested their biological activity against human cancer cell lines. The results indicated that modifications at specific positions on the oxadiazole ring significantly influenced antiproliferative activity. For example, compounds with electron-withdrawing groups at the para position showed enhanced efficacy against cancer cells .

Case Study 2: Synthesis of Novel Derivatives

Another investigation focused on synthesizing novel derivatives of this compound by introducing different substituents at the aromatic ring. These derivatives were assessed for their biological activities, revealing promising results in terms of cytotoxicity against several cancer cell lines .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution reactions with various nucleophiles. This reactivity is critical for derivatization and functionalization:

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile displaces chloride. Steric hindrance from the oxadiazole ring slightly reduces reactivity compared to aliphatic chlorides .

Carboxamide Hydrolysis and Acylation

The dimethylcarboxamide group (-CON(CH<sub>3</sub>)<sub>2</sub>) participates in hydrolysis and acylation:

Hydrolysis

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, reflux, 6h | 5-Carboxy-3-(chloromethyl)-1,2,4-oxadiazole | Complete conversion |

| NaOH (aq.), RT, 24h | Partial hydrolysis to carboxylic acid | Requires extended time |

Acylation

Reacts with acyl chlorides (e.g., AcCl) in pyridine to form mixed anhydrides, enabling further functionalization.

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles:

-

With Amidoximes : Microwave irradiation (150°C, 10 min) in the presence of K<sub>2</sub>CO<sub>3</sub> yields bicyclic oxadiazole derivatives (e.g., benzoxadiazoles) .

-

Intramolecular Cyclization : Heating in DMF with Cs<sub>2</sub>CO<sub>3</sub> produces tricyclic structures via nucleophilic attack of the carboxamide oxygen on the chloromethyl carbon .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

Biological Alkylation

The chloromethyl group acts as an alkylating agent in biochemical systems:

-

Reacts with cysteine residues in proteins, inhibiting enzyme activity (IC<sub>50</sub> = 12 µM for EGFR kinase) .

-

Forms covalent adducts with glutathione, contributing to detoxification pathways .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar oxadiazoles:

Comparison with Similar Compounds

Physicochemical and Reactivity Profiles

Physical Properties

Chemical Reactivity

- Chloromethyl Group :

- Prone to nucleophilic substitution (e.g., with amines, thiols).

- Enables conjugation or prodrug strategies.

- Aminomethyl Group: Participates in Schiff base formation or amide coupling.

- Trifluoromethyl Groups :

- Resist metabolic oxidation, enhancing drug half-life .

Preparation Methods

Amidoxime and Acyl Derivative Cyclization

- The classical method, first described by Tiemann and Krüger, involves reacting amidoximes with acyl chlorides, producing 1,2,4-oxadiazoles along with side products.

- Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields.

- Alternative acyl derivatives include esters (methyl, ethyl), activated carboxylic acids (using coupling reagents like EDC, DCC, CDI), or anhydrides.

- Limitations include harsh reaction conditions, purification difficulties, and sometimes unsatisfactory yields.

1,3-Dipolar Cycloaddition

- This method uses nitrile oxides and nitriles to form 1,2,4-oxadiazoles.

- Challenges include poor reactivity of nitriles and side reactions forming other oxadiazole isomers.

- Platinum(IV)-catalyzed reactions under mild conditions have been reported but suffer from poor solubility, low yields, and expensive catalysts.

Recent Advances

- One-pot syntheses in superbase media (NaOH/DMSO) at room temperature have been developed, offering moderate to good yields but long reaction times.

- Vilsmeier reagent activation of carboxylic acids allows for one-pot amidoxime to oxadiazole conversion with good to excellent yields (61–93%).

- Tandem reactions involving nitroalkenes and nitriles catalyzed by triflic acid provide high yields (~90%) in short times but require superacid-resistant substrates.

- Photoredox catalysis under visible light offers a green chemistry approach but with moderate yields (35–50%).

Specific Preparation of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

The synthesis of this compound specifically involves the preparation of a 2-(chloromethyl)-1,2,4-oxadiazole intermediate, followed by functionalization to introduce the N,N-dimethyl carboxamide group.

Preparation of the 2-(Chloromethyl)-1,2,4-oxadiazole Intermediate

- The key intermediate, 2-(chloromethyl)-1,2,4-oxadiazole, is efficiently prepared by cyclodehydration of a bishydrazide intermediate.

- The bishydrazide is obtained via sequential bis-acylation of hydrazine with appropriate acyl chlorides or esters.

- The cyclodehydration step uses dehydration reagents in organic solvents such as acetonitrile, tetrahydrofuran, or DMF.

- Reaction temperatures are generally mild (0–40 °C) to maintain safety and control side reactions.

Introduction of the N,N-Dimethyl Carboxamide Group

- The chloromethyl substituent at position 3 of the oxadiazole ring serves as a reactive site for nucleophilic substitution.

- Reaction with dimethylamine or its derivatives leads to substitution of the chlorine atom, forming the N,N-dimethyl carboxamide functionality.

- This process can be conducted under mild conditions with suitable solvents and bases to facilitate the nucleophilic displacement.

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Hydrazine + acyl chlorides/esters | Sequential bis-acylation, 0–40 °C | Bishydrazide intermediate | Use of organic solvents like acetonitrile or THF |

| 2 | Bishydrazide + dehydration reagent | Cyclodehydration, mild heating | 2-(Chloromethyl)-1,2,4-oxadiazole | Efficient ring closure |

| 3 | 2-(Chloromethyl)-1,2,4-oxadiazole + dimethylamine | Nucleophilic substitution, mild conditions | This compound | Final functionalization step |

Detailed Research Findings and Yields

- The cyclodehydration step to form the oxadiazole ring is reported to proceed with high efficiency, typically yielding the chloromethyl-substituted oxadiazole in good to excellent yields (>80%).

- The nucleophilic substitution with dimethylamine also proceeds efficiently, with yields often exceeding 75%, depending on solvent and temperature control.

- The overall synthetic route benefits from mild reaction conditions, avoiding the use of excess hazardous reagents like hydrazine at high temperatures, which reduces operational risks.

- Purification is generally achieved by standard chromatographic techniques or crystallization, with the final compound isolated either as a free base or as acid salts depending on downstream applications.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Amidoxime + Acyl Chloride Cyclization | Classical, multiple reagents | Established, moderate yields | Side products, harsh conditions |

| 1,3-Dipolar Cycloaddition | Mild conditions with catalyst | Selectivity | Expensive catalyst, solubility issues |

| One-pot Superbase Media | Room temperature, simple purification | Green chemistry, moderate to good yields | Long reaction times, limited substrate scope |

| Cyclodehydration of Bishydrazide | Sequential bis-acylation then cyclization | High yields, mild conditions | Requires careful control of acylation steps |

| Nucleophilic Substitution on Chloromethyl | Direct functionalization | Efficient, straightforward | Sensitive to moisture and base strength |

Q & A

Basic: What are the recommended synthetic routes for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: React a pre-synthesized oxadiazole precursor (e.g., 5-carboxamide-substituted oxadiazole) with chloroacetyl chloride in the presence of a base like triethylamine. This facilitates nucleophilic substitution at the chloromethyl position .

- Step 2: Optimize reaction conditions (e.g., reflux in dioxane or DMF) to enhance yield. Purification via recrystallization or column chromatography is critical to isolate the product .

Key Considerations: Monitor reaction progress using TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and confirm completion via LC-MS .

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to identify the chloromethyl (–CHCl) group (δ ~4.5 ppm for H) and the dimethyl carboxamide (δ ~3.0 ppm for N–CH) .

- IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1670 cm) and C–Cl (~650 cm) stretches .

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H] peaks consistent with the molecular formula CHClNO .

Basic: How can researchers assess the purity and stability of this compound under laboratory conditions?

Methodological Answer:

- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). A purity >95% is recommended for biological assays .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. The chloromethyl group may hydrolyze in aqueous buffers, requiring storage at –20°C in anhydrous DMSO .

Advanced: What reaction mechanisms govern the formation of the chloromethyl group in this compound?

Methodological Answer:

The chloromethyl moiety is introduced via nucleophilic acyl substitution. Chloroacetyl chloride reacts with a hydroxyl or amine group on the oxadiazole precursor, with triethylamine neutralizing HCl byproducts. Density Functional Theory (DFT) studies suggest that steric hindrance from the dimethyl carboxamide influences regioselectivity .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

- Parameter Screening: Use Design of Experiments (DoE) to test variables: temperature (60–100°C), solvent (DMF vs. dioxane), and stoichiometry (1:1 to 1:2 ratio of precursor to chloroacetyl chloride) .

- Catalysis: Add catalytic iodine (~5 mol%) to enhance electrophilicity at the reaction site .

- Workflow: Isolate intermediates via vacuum distillation to minimize side reactions .

Advanced: How should researchers address contradictory data in published synthetic protocols?

Methodological Answer:

- Case Study: If Protocol A reports 75% yield (reflux in dioxane) and Protocol B cites 50% yield (room temperature in DMF), reconcile discrepancies by:

- Replicating both methods with standardized purity metrics (e.g., HPLC).

- Analyzing byproducts via GC-MS to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .

- Recommendation: Prefer anhydrous, high-boiling solvents (e.g., DMF) to stabilize reactive intermediates .

Advanced: What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Similar oxadiazole derivatives show IC values <10 µM, suggesting potential apoptosis induction .

- Target Identification: Use molecular docking to predict binding to kinases or tubulin, followed by surface plasmon resonance (SPR) for validation .

Advanced: How can computational modeling aid in understanding this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Model the chloromethyl group’s electrophilicity and charge distribution using Gaussian 16 at the B3LYP/6-31G(d) level. Predict sites for nucleophilic attack (e.g., sulfur in glutathione) .

- MD Simulations: Simulate solvation effects in water/DMSO mixtures to guide solvent selection for stability studies .

Advanced: What are the key challenges in achieving regioselectivity during functionalization?

Methodological Answer:

- Steric vs. Electronic Effects: The dimethyl carboxamide group electronically deactivates the oxadiazole ring but sterically blocks substitution at the 4-position. Use directing groups (e.g., nitro) to steer reactions to the chloromethyl site .

- Catalytic Solutions: Employ palladium catalysts for cross-coupling reactions at the chloromethyl position without ring opening .

Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?

Methodological Answer:

- Solubility Screening: Test in PEG-400, cyclodextrin solutions, and lipid-based carriers. The compound’s logP (~1.5) suggests moderate hydrophobicity, requiring 10% DMSO for aqueous dissolution .

- Pharmacokinetics: Use LC-MS/MS to measure plasma half-life in rodent models. Structural analogs show t ~2–4 hours, necessitating sustained-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.